(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
Overview
Description
(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a brominated methoxyphenyl group and a nitrophenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxyphenyl to obtain 3-bromo-4-methoxyphenyl. This intermediate is then reacted with 4-(4-nitrophenyl)piperazine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of (3-Bromo-4-methoxyphenyl)[4-(4-aminophenyl)piperazin-1-yl]methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. For instance, the nitrophenyl group may interact with cellular proteins, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methoxyphenyl)[4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.
(3-Bromo-4-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of both a brominated methoxyphenyl group and a nitrophenyl piperazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c1-26-17-7-2-13(12-16(17)19)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGYXKOXUKNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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